molecular formula C23H20O6 B290637 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate

4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate

Cat. No. B290637
M. Wt: 392.4 g/mol
InChI Key: KKUBKRHBLOQXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of organic compounds known as benzoates and is widely used in various research applications.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate involves the interaction of the compound with the target molecule. 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate binds to the target molecule through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction leads to a change in the conformation of the target molecule, which can be detected through various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has several advantages as a research tool. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also relatively easy to synthesize and has a long shelf life. However, 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has some limitations in lab experiments. It is not suitable for use in vivo due to its toxicity. It also has limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the use of 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate in scientific research. One potential application is in the development of new cancer therapies. 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new treatments. 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate could also be used as a probe for the detection of other biomolecules, such as nucleic acids and lipids. Additionally, the development of new synthesis methods for 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate could lead to the production of more efficient and effective probes for use in scientific research.
Conclusion:
In conclusion, 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate is a highly versatile compound that has numerous applications in scientific research. Its ability to detect low concentrations of target molecules makes it a valuable tool for the detection of biomolecules. The compound's potential for use in cancer therapy and other applications makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate involves the reaction of 4-hydroxybenzoic acid with 2-methoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the intermediate compound, which is then reacted with 2-methylphenol and potassium carbonate to produce the final product.

Scientific Research Applications

4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has been extensively used in scientific research for its various applications. It is commonly used as a fluorescent probe for the detection of protein-ligand interactions. It is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. 4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate has also been used as a molecular probe for the detection of reactive oxygen species in cells.

properties

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)oxy-3-methylphenyl] 2-methoxybenzoate

InChI

InChI=1S/C23H20O6/c1-15-14-16(28-22(24)17-8-4-6-10-20(17)26-2)12-13-19(15)29-23(25)18-9-5-7-11-21(18)27-3/h4-14H,1-3H3

InChI Key

KKUBKRHBLOQXLE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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